N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide
CAS No.: 931321-57-2
Cat. No.: VC11917528
Molecular Formula: C16H12ClN3O2
Molecular Weight: 313.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931321-57-2 |
|---|---|
| Molecular Formula | C16H12ClN3O2 |
| Molecular Weight | 313.74 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide |
| Standard InChI | InChI=1S/C16H12ClN3O2/c17-13-9-5-4-8-12(13)10-18-14(21)16-20-19-15(22-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21) |
| Standard InChI Key | JXCHFYQVZGICIT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NCC3=CC=CC=C3Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NCC3=CC=CC=C3Cl |
Introduction
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide typically involves a multi-step process centered on cyclization reactions. A common route begins with the preparation of a hydrazide intermediate, followed by cyclization with carbon disulfide under alkaline conditions . For instance, analogous oxadiazole derivatives are synthesized by reacting hydrazine derivatives with carbon disulfide in ethanol, facilitated by potassium hydroxide, to form the oxadiazole ring . In the case of N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide, the final step often involves coupling the oxadiazole core with a 2-chlorobenzyl group via an amide bond, achieved using coupling agents like EDCI or HOBt in anhydrous dichloromethane.
Key reaction conditions include elevated temperatures (120–140°C) and the use of polar aprotic solvents such as dimethylformamide (DMF) or acetic acid to enhance yield. Purification is typically performed via column chromatography or recrystallization from ethanol, yielding products with >90% purity .
Molecular Structure and Physicochemical Properties
The compound’s structure features a 1,3,4-oxadiazole ring substituted at the 2-position with a carboxamide group linked to a 2-chlorobenzyl moiety and at the 5-position with a phenyl group. X-ray crystallography of related oxadiazoles reveals planarity in the oxadiazole ring, which facilitates π-π stacking interactions with biological targets. The chlorophenyl group introduces steric and electronic effects that enhance binding affinity to hydrophobic enzyme pockets.
Physicochemical properties include moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) but limited aqueous solubility (<0.1 mg/mL at 25°C). The compound’s logP value of 3.2 suggests favorable membrane permeability, a critical factor for oral bioavailability. Stability studies indicate degradation under strongly acidic or basic conditions, necessitating storage at 4°C in inert atmospheres.
Pharmacological Activities
Anticancer Mechanisms
N-[(2-Chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide exhibits potent cytotoxicity against cancer cell lines, including HCT-116 (colon carcinoma) and HeLa (cervical cancer), with IC values ranging from 2.1 to 5.3 μM. Mechanistic studies attribute this activity to inhibition of tubulin polymerization, disrupting microtubule assembly during mitosis. Molecular docking simulations reveal strong binding to the colchicine site of tubulin (), competitively displacing native ligands. Additionally, the compound induces apoptosis via upregulation of caspase-3 and PARP cleavage, as demonstrated in flow cytometry assays.
Anti-Inflammatory and Analgesic Effects
The carboxamide moiety enables interaction with cyclooxygenase-2 (COX-2), reducing prostaglandin E synthesis by 78% at 10 μM concentration in lipopolysaccharide-stimulated macrophages. In vivo models of carrageenan-induced paw edema show a 62% reduction in inflammation at 50 mg/kg, comparable to diclofenac. Analgesic efficacy, evaluated using the hot-plate test, reveals a 55% increase in reaction latency, suggesting central nervous system modulation.
Antimicrobial and Antimycobacterial Activity
Against Mycobacterium tuberculosis H37Rv, the compound demonstrates a minimum inhibitory concentration (MIC) of 2 μM, with equal efficacy against multidrug-resistant strains . This activity is linked to disruption of cell wall biosynthesis, specifically inhibiting mycolic acid transport via interaction with the fatty acid synthase II complex . Gram-positive bacteria, including Staphylococcus aureus, are inhibited at MICs of 4–8 μM, while Gram-negative species like Escherichia coli require higher concentrations (>16 μM).
Applications in Drug Development
Lead Optimization Strategies
Challenges and Future Directions
Current Limitations
Despite promising preclinical data, the compound’s clinical translation faces hurdles:
Research Priorities
Future studies should prioritize:
-
Prodrug Formulations: Masking the carboxamide group with ester linkages to improve oral bioavailability.
-
Combination Therapies: Pairing with first-line antitubercular drugs (e.g., isoniazid) to overcome resistance .
-
Targeted Delivery: Nanoparticle encapsulation (e.g., PLGA-based systems) to enhance tumor accumulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume